Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Properties
Molecular Formula |
C11H15F3N2O2 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8(3)16-6-7(2)10(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3 |
InChI Key |
DFFWICNFXMUGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=C(C(=N1)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves esterification of the pyrazole derivative with ethyl butanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Acidic Hydrolysis :
Reaction with aqueous HCl (1–2 M) at reflux (80–100°C) produces 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. -
Basic Hydrolysis :
Treatment with NaOH (1–3 M) in ethanol/water at 60–80°C yields the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Product |
|---|---|---|---|
| Acidic (HCl) | 1 M HCl, ethanol/water | 80–100°C | Butanoic acid derivative |
| Basic (NaOH) | 2 M NaOH, ethanol/water | 60–80°C | Sodium carboxylate (converted to acid) |
Nucleophilic Substitution at the Ester Group
The carbonyl carbon of the ester is susceptible to nucleophilic attack.
-
Aminolysis :
Reaction with primary amines (e.g., methylamine) in THF at 25–40°C generates amide derivatives . -
Transesterification :
Methanol or other alcohols in the presence of catalytic H₂SO₄ produce methyl or alkyl esters.
Table 2: Nucleophilic Substitution Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Aminolysis | Methylamine, THF | 25–40°C, 12 h | Pyrazole-amide derivative |
| Transesterification | Methanol, H₂SO₄ | Reflux, 6–8 h | Methyl ester analog |
Pyrazole Ring Functionalization
The pyrazole ring participates in electrophilic substitution and cross-coupling reactions:
-
Halogenation :
Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at the 5-position of the pyrazole ring . -
Suzuki Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .
Table 3: Pyrazole Ring Reactions
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS, DMF | 0–5°C, 2 h | 5-Bromo-pyrazole derivative |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 80°C, 12 h, DME/H₂O | Biaryl-functionalized pyrazole |
Oxidation and Reduction
-
Oxidation :
The α-carbon to the ester group is oxidized by KMnO₄ in acidic conditions to form a ketone intermediate. -
Reduction :
LiAlH₄ reduces the ester to the corresponding alcohol, 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanol.
Table 4: Redox Reactions
| Process | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 h | α-Ketobutanoate derivative |
| Reduction | LiAlH₄, dry ether | Reflux, 3 h | Butanol derivative |
Trifluoromethyl Group Reactivity
The CF₃ group enhances electron deficiency, directing electrophilic attacks to specific positions:
-
Hydrolysis Resistance :
The CF₃ group stabilizes the pyrazole ring against hydrolytic cleavage under standard conditions . -
Radical Reactions :
Under UV light, the CF₃ group participates in radical-mediated C–H functionalization.
Key Research Findings
Scientific Research Applications
Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Agricultural Chemistry: The compound is explored for its herbicidal and fungicidal activities.
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with trifluoromethyl groups are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate with structurally analogous compounds:
Key Differences and Implications
Substituent Effects on Reactivity: The N-methylated derivative (compound 3) exhibits higher lipophilicity compared to the parent compound (compound 2), as evidenced by its lower melting point (58–60°C vs. 141–142°C) . N-phenylation (compound 7) introduces aromaticity, enhancing π-π stacking interactions in biological targets, but increases molecular weight (285 vs. 223 for compound 3) .
Fluorination Patterns :
- The trifluoromethyl group (-CF₃) in the target compound provides stronger electron-withdrawing effects than the difluoromethyl (-CHF₂) group in the brominated analog . This difference may influence binding to enzymes like kinases or proteases.
- Bromination at position 4 (as in the difluoromethyl analog) introduces a heavy atom, which could enhance halogen bonding but reduce solubility .
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | N,N-dimethylacetamide (DMAc) | |
| Base | K₂CO₃ | |
| Temperature | 80°C, 10 hours | |
| Purification | Column chromatography (SiO₂) |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Characterization relies on a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm in CDCl₃ .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks) .
- Infrared (IR) Spectroscopy : Trifluoromethyl groups show strong C-F stretches near 1100–1250 cm⁻¹ .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar pyrazoles .
Advanced: How does the trifluoromethyl group influence regioselectivity and reactivity in further functionalization?
Methodological Answer:
The trifluoromethyl (CF₃) group is electron-withdrawing, directing electrophilic substitution to the 4-position of the pyrazole ring. This effect is critical in:
- Nucleophilic attacks : CF₃ stabilizes adjacent negative charges, favoring reactions at the 4-methyl position.
- Cross-coupling reactions : Suzuki-Miyaura couplings require careful selection of catalysts (e.g., Pd(PPh₃)₄) to avoid dehalogenation .
- Contradiction resolution : Conflicting reports on regioselectivity (e.g., 3- vs. 5-substitution) can arise from solvent polarity or steric effects. Computational DFT studies (e.g., Gaussian) can predict preferred sites .
Advanced: How can researchers address discrepancies in spectral data interpretation for pyrazole derivatives?
Methodological Answer:
Contradictions in spectral data often stem from:
- Tautomerism : Pyrazole rings may exist as 1H- or 2H-tautomers, altering NMR shifts. Variable-temperature NMR or deuterated solvents can resolve this .
- Crystallographic validation : X-ray structures (e.g., CCDC entries) provide unambiguous confirmation of regiochemistry, as seen in 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate .
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., trifluoromethylpyrazole carboxylates ) reduces ambiguity.
Advanced: What computational strategies predict the biological activity of this compound?
Methodological Answer:
While direct bioactivity data for this compound is limited, analogs with similar moieties (e.g., 1-(3-trifluoromethyl-benzyl)-1H-pyrazole derivatives) show affinity for adenosine A₂A receptors . Computational approaches include:
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or GPCRs).
- QSAR modeling : Correlates substituent effects (e.g., CF₃ lipophilicity) with bioactivity trends.
- ADMET prediction : Software like SwissADME estimates permeability (e.g., BBB penetration) and metabolic stability .
Q. Table 2: Example Bioactivity Predictions
| Property | Prediction Method | Reference |
|---|---|---|
| LogP (Lipophilicity) | SwissADME | |
| CYP450 inhibition | PreADMET | |
| Target affinity | Docking (A₂A receptor) |
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
Scaling up requires addressing:
- Byproduct formation : Longer reaction times may increase side products (e.g., ester hydrolysis). Process analytical technology (PAT) monitors reaction progress .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane mixtures) for cost efficiency .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds to optimize heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
